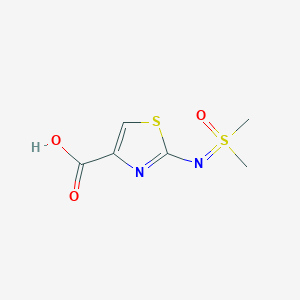

2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid” is a derivative of 2-aminothiazole . 2-aminothiazole is a heterocyclic amine featuring a thiazole core . It’s a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Synthesis Analysis

2-aminothiazole and its derivatives can be prepared using various methods such as Hantzsch, Cook Heilborn, and Tchernic . The most frequently used method is Hantzsch’s synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of bromine/iodine, silica chloride .Molecular Structure Analysis

The molecular structure of 2-aminothiazole consists of a thiazole core, which is a ring containing sulfur and nitrogen . The pi (π) electrons in the ring are free to move from one bond to other bonds, giving it aromatic properties .Chemical Reactions Analysis

2-aminothiazole derivatives represent a class of heterocyclic ring system that possess a broad range of activities . They have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .Physical And Chemical Properties Analysis

2-aminothiazole is a light yellow crystal that is soluble in water, alcohols, and diethyl ether . It has a molar mass of 100.14 g·mol −1 .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazole-based compounds, including the one , have been found to exhibit significant antioxidant activity . For instance, compounds similar to the one you’re interested in have shown good DPPH radical scavenging potency .

Antibacterial Activity

These compounds have also demonstrated antibacterial properties. They have shown good activities towards Gram-negative E. coli and Gram-positive S. aureus .

Antifungal Activity

Thiazole-based compounds are known for their antifungal properties . They can be used in the development of new antifungal drugs.

Anti-inflammatory Activity

These compounds have been found to have anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antiviral Activity

Thiazole-based compounds have shown antiviral properties . They can be used in the development of new antiviral drugs.

Antitumor and Cytotoxic Activity

Thiazole-based compounds have demonstrated antitumor and cytotoxic activities . They have shown potent effects on various cancer cell lines, making them potential candidates for the development of new anticancer drugs.

Neuroprotective Activity

These compounds have been found to have neuroprotective effects . This makes them potential candidates for the development of new neuroprotective drugs.

Use in Organic Synthesis

Thiazole-based compounds are used as intermediates in the field of organic synthesis . They are essential in the synthesis of various chemical compounds.

Eigenschaften

IUPAC Name |

2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S2/c1-13(2,11)8-6-7-4(3-12-6)5(9)10/h3H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDIZHORBYAVSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=NC1=NC(=CS1)C(=O)O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2629163.png)

![1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B2629167.png)

![1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide](/img/structure/B2629171.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2629176.png)

![(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2629182.png)